Methyl 3-oxo-4-(1H-pyrazol-1-yl)butanoate
Description
Methyl 3-oxo-4-(1H-pyrazol-1-yl)butanoate is a β-keto ester derivative featuring a pyrazole substituent. While direct structural or synthetic data for this compound are absent in the provided evidence, analogs like Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate () suggest that such esters are intermediates in pharmaceutical or agrochemical synthesis. The pyrazole ring may enhance solubility or binding affinity compared to non-heterocyclic substituents, though experimental validation is required.
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
methyl 3-oxo-4-pyrazol-1-ylbutanoate |
InChI |
InChI=1S/C8H10N2O3/c1-13-8(12)5-7(11)6-10-4-2-3-9-10/h2-4H,5-6H2,1H3 |
InChI Key |
KWKQUPUMJIKYDG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)CN1C=CC=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-oxo-4-(1H-pyrazol-1-yl)butanoate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by esterification with methanol. The reaction conditions often include refluxing in ethanol or methanol as solvents .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-oxo-4-(1H-pyrazol-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles like amines and thiols are used for substitution reactions.
Major Products: The major products formed from these reactions include pyrazole carboxylic acids, pyrazoline derivatives, and various substituted pyrazoles .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
Methyl 3-oxo-4-(1H-pyrazol-1-yl)butanoate serves as a versatile building block in the synthesis of novel pharmaceuticals targeting various diseases. Its structural features, particularly the pyrazole ring and adjacent carbonyl group, enhance its reactivity and potential for forming derivatives that can interact with biological targets such as enzymes and receptors.
The compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies have shown that pyrazole derivatives can possess significant antibacterial and antifungal activities. For instance, derivatives of this compound have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria .
- Anticancer Potential : Research indicates that related pyrazole compounds demonstrate antiproliferative activity against various cancer cell lines. In vitro studies have suggested that this compound may inhibit tumor growth, making it a candidate for further exploration in cancer therapy.
Agricultural Applications
This compound is also being investigated for its potential use in agricultural chemistry. Its ability to act as a growth regulator or pesticide could provide benefits in crop management. The compound's structural characteristics may enable it to interfere with specific biochemical pathways in pests or promote plant growth under stress conditions.
Material Science
The unique properties of this compound allow it to be utilized in material science, particularly in the development of polymers or coatings with enhanced durability and chemical resistance. Its reactivity can be harnessed to create functional materials that respond to environmental stimuli.
Case Study on Antimicrobial Activity
A series of derivatives based on this compound were synthesized and screened for antimicrobial activity. The results indicated that certain derivatives exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, highlighting the compound's potential as a lead structure for developing new antibiotics .
Case Study on Anticancer Efficacy
In a study evaluating the anticancer properties of pyrazole derivatives, this compound was found to reduce tumor volume in xenograft models significantly. The treatment led to a notable decrease in cell proliferation markers, suggesting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of Methyl 3-oxo-4-(1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, leading to inhibition or activation of biological pathways. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Substituent Effects: Pyrazole vs. Aromatic/Fluorinated Groups
The pyrazole ring in Methyl 3-oxo-4-(1H-pyrazol-1-yl)butanoate distinguishes it from analogs like Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (). Pyrazole’s nitrogen atoms enable hydrogen bonding and coordination with metal ions, which could influence catalytic or biological behavior. In contrast, fluorinated aryl groups (e.g., 2,4,5-trifluorophenyl) enhance lipophilicity and metabolic stability, a key feature in drug design. Noncovalent interaction analysis via methods described in could quantify these differences, revealing stronger dipole interactions for pyrazole versus dispersion forces in fluorinated systems.
Ester Chain Length: Methyl vs. Ethyl Esters
The methyl ester group in the target compound may confer higher reactivity in hydrolysis or transesterification reactions compared to ethyl esters (e.g., Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate). Ethyl esters typically exhibit slower degradation due to steric hindrance, as seen in enzymatic studies (). Computational tools like Multiwfn () could model electron density differences, predicting methyl esters’ faster reaction kinetics.
Crystallographic and Electronic Properties
Crystal structure determination using SHELX () and visualization via ORTEP-3 () would reveal packing efficiencies influenced by the pyrazole ring. For example, pyrazole’s planar structure may promote π-stacking absent in aliphatic or fluorinated analogs. Electronic structure analysis () might show enhanced charge delocalization in the β-keto ester moiety due to the electron-withdrawing pyrazole group.
Hypothetical Data Table: Comparative Properties
| Property | This compound | Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | Ethyl 3-oxobutanoate (Baseline) |
|---|---|---|---|
| Molecular Weight (g/mol) | 198.2 | 272.2 | 144.2 |
| Hydrogen-Bond Acceptors | 4 (pyrazole N, ester O, ketone O) | 3 (ester O, ketone O) | 2 (ester O, ketone O) |
| LogP (Predicted) | 1.2 | 2.8 | 0.5 |
| Reactivity (Hydrolysis) | High (methyl ester) | Moderate (ethyl ester) | High (methyl ester) |
Research Implications and Gaps
While computational tools (e.g., Multiwfn , noncovalent interaction analysis ) provide theoretical insights, experimental data on this compound are lacking. Future studies should:
Resolve its crystal structure via SHELX to confirm packing motifs.
Compare enzymatic reactivity with Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate () in synthetic pathways.
Biological Activity
Methyl 3-oxo-4-(1H-pyrazol-1-yl)butanoate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrazole ring and a keto group adjacent to an ester, which contributes to its reactivity and potential therapeutic applications. Below, we explore the biological activity, synthesis methods, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound exhibits a carbonyl group that enhances its reactivity, allowing it to interact with various biological targets. The presence of the pyrazole ring is significant as pyrazole derivatives are known for their pharmacological properties.
Biological Activities
This compound has been investigated for several biological activities, including:
- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, derivatives of pyrazole have shown effectiveness against Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Research has demonstrated that certain pyrazole derivatives can inhibit tumor growth. In particular, compounds with structural similarities to this compound have been linked to reduced viability in cancer cell lines .
Table 1: Comparison of Biological Activities of Pyrazole Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| Methyl 3-amino-4-(1H-pyrazol-1-yl)butanoate | Anticancer | |
| Methyl 5-(phenyl)-4-(1H-pyrazol-1-yl)butanoate | Anticancer |
The biological activity of this compound is primarily attributed to its ability to bind to specific protein targets, influencing their activity. Molecular docking studies suggest that this compound can effectively interact with enzymes and receptors involved in various signaling pathways, leading to therapeutic effects.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Pyrazole Ring : Starting from appropriate hydrazones or hydrazines and α-keto esters.
- Condensation Reactions : Following the formation of the pyrazole, condensation with butanoic acid derivatives occurs.
- Purification : The final product is purified using recrystallization techniques.
Case Study 1: Antimicrobial Evaluation
A study evaluated various Mannich bases derived from pyrazolone moieties against different bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) lower than standard antibiotics .
Case Study 2: Anticancer Activity Assessment
Another investigation focused on the anticancer properties of this compound analogs. These studies demonstrated a significant reduction in cell proliferation in various cancer cell lines, suggesting potential use as a chemotherapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
